tert-Butyl 5-phenyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 5-phenyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and an indole core, making it a versatile molecule in various chemical and biological applications .
Mechanism of Action
Target of Action
Tert-Butyl 5-phenyl-1H-indole-1-carboxylate is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including “tert-Butyl 5-phenyl-1H-indole-1-carboxylate”, interact with various enzymes, proteins, and other biomolecules . They exhibit several biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .
Cellular Effects
“this compound” influences cell function by interacting with various cellular processes . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of “this compound” change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models
Metabolic Pathways
“this compound” is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of “this compound” and its effects on activity or function are not well known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-phenyl-1H-indole-1-carboxylate typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in methanesulfonic acid under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroindoles and other reduced forms.
Substitution: Halogenated indoles and other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 5-phenyl-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with various biological targets. It serves as a model compound for understanding the behavior of indole-based drugs and natural products .
Medicine: Its ability to interact with multiple biological targets makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 5-phenyl-1H-indole-1-carboxylate is unique due to the presence of both a tert-butyl group and a phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and ability to interact with various biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl 5-phenylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)20-12-11-16-13-15(9-10-17(16)20)14-7-5-4-6-8-14/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZDNRURPYTDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609136 | |
Record name | tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361457-96-7 | |
Record name | tert-Butyl 5-phenyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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